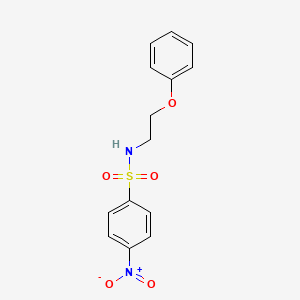

4-nitro-N-(2-phenoxyethyl)benzenesulfonamide

Descripción general

Descripción

4-nitro-N-(2-phenoxyethyl)benzenesulfonamide: is a chemical compound with the molecular formula C₁₅H₁₄N₂O₄S. It is a derivative of benzenesulfonamide, featuring a nitro group and a phenoxyethyl group attached to the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-(2-phenoxyethyl)benzenesulfonamide typically involves the following steps:

Nitration: : The starting material, benzenesulfonamide , undergoes nitration to introduce the nitro group, forming 4-nitrobenzenesulfonamide .

Phenoxyethylation: : The nitro group on the benzene ring is then reacted with 2-phenoxyethanol in the presence of a suitable catalyst, such as sodium hydride (NaH) , to introduce the phenoxyethyl group, yielding the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

4-nitro-N-(2-phenoxyethyl)benzenesulfonamide: can undergo various chemical reactions, including:

Oxidation: : The nitro group can be further oxidized to form nitroso or nitrate derivatives.

Reduction: : The nitro group can be reduced to an amino group, resulting in the formation of 4-amino-N-(2-phenoxyethyl)benzenesulfonamide .

Substitution: : The compound can participate in electrophilic substitution reactions, where the nitro group or the sulfonamide group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) .

Reduction: : Typical reducing agents are tin (Sn) and iron (Fe) in acidic conditions.

Substitution: : Electrophilic substitution reactions often use halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron (III) chloride (FeCl₃) .

Major Products Formed

Oxidation: : Formation of nitroso or nitrate derivatives.

Reduction: : Formation of 4-amino-N-(2-phenoxyethyl)benzenesulfonamide .

Substitution: : Formation of halogenated derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Nitro-N-(2-phenoxyethyl)benzenesulfonamide has been investigated for its potential as a therapeutic agent. Its structural features suggest several possible applications:

- Antimicrobial Activity : Nitro-containing compounds often exhibit significant antimicrobial properties. The mechanism typically involves the reduction of the nitro group, leading to reactive intermediates that can damage cellular components. Studies have shown effective inhibition against pathogens like E. coli and S. aureus with minimum inhibitory concentration (MIC) values around 12 µg/mL.

- Anti-inflammatory Effects : Research indicates that derivatives of this compound can inhibit key inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), suggesting potential applications in treating inflammatory diseases.

- Anticancer Activity : Recent studies have highlighted its ability to induce apoptosis in cancer cells, with an IC50 value of approximately 15 µM in breast cancer cell lines after 48 hours of treatment. This activity is linked to its interaction with DNA and modulation of signaling pathways involved in cell proliferation.

The biological activity of this compound is largely attributed to its structural characteristics:

- Nitro Group : Facilitates bioreduction within cells, generating reactive species that interact with biomolecules.

- Phenoxyethyl Group : Enhances membrane permeability, allowing better access to intracellular targets.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate antimicrobial activity | Effective inhibition against E. coli and S. aureus with an MIC value of 12 µg/mL. |

| Study B | Investigate anti-inflammatory properties | Significant reduction in TNF-α levels in LPS-stimulated macrophages, indicating potential for treating inflammatory diseases. |

| Study C | Assess anticancer effects | Induced apoptosis in breast cancer cell lines with an IC50 of 15 µM after 48 hours. |

Mecanismo De Acción

The mechanism by which 4-nitro-N-(2-phenoxyethyl)benzenesulfonamide exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The sulfonamide group can form hydrogen bonds with enzymes, potentially inhibiting their activity. The phenoxyethyl group may enhance the compound's solubility and bioavailability.

Comparación Con Compuestos Similares

4-nitro-N-(2-phenoxyethyl)benzenesulfonamide: can be compared with other similar compounds, such as:

4-nitro-N-(2-phenylethyl)benzamide: : This compound differs in the presence of the benzamide group instead of the sulfonamide group.

3-nitro-4-[(2-phenoxyethyl)amino]-2H-chromen-2-one: : This compound has a different core structure and additional functional groups.

The uniqueness of This compound lies in its combination of the nitro group, sulfonamide group, and phenoxyethyl group, which provides distinct chemical and biological properties compared to similar compounds.

Actividad Biológica

4-nitro-N-(2-phenoxyethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, has been studied for various pharmacological effects, including its role as a nonsteroidal progesterone receptor (PR) antagonist.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C15H16N2O4S

- Molecular Weight : 320.36 g/mol

- CAS Number : 296274-46-9

The biological activity of this compound primarily involves its interaction with the progesterone receptor (PR). The compound acts as a nonsteroidal antagonist, inhibiting PR's activity, which is crucial in regulating various physiological processes, particularly in the female reproductive system. This inhibition may have therapeutic implications for conditions such as endometriosis and certain cancers.

Biological Activity and Pharmacological Effects

Recent studies have highlighted several key biological activities associated with this compound:

- Progesterone Receptor Antagonism :

- Anticancer Properties :

-

Antimicrobial Activity :

- Preliminary investigations suggest that this compound may also possess antimicrobial properties, although further studies are required to elucidate its efficacy against specific pathogens .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed important insights into how modifications to the chemical structure of sulfonamides can enhance or diminish their biological activity. For instance, variations in the phenoxy group and the sulfonamide moiety can significantly impact the binding affinity to PR and overall pharmacological profile .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- A study conducted on various benzenesulfonamide derivatives demonstrated that modifications at the para position of the phenyl ring could enhance PR antagonistic activity. Specifically, derivatives with electron-withdrawing groups like nitro groups showed improved potency .

- Another investigation focused on the selectivity of this compound against other hormone receptors (androgen receptor and estrogen receptors), revealing that it exhibits preferential antagonism towards PR, which is crucial for developing targeted therapies .

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

4-nitro-N-(2-phenoxyethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O5S/c17-16(18)12-6-8-14(9-7-12)22(19,20)15-10-11-21-13-4-2-1-3-5-13/h1-9,15H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEEUZFKPVREOHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.